Benzylethanolamine

Description

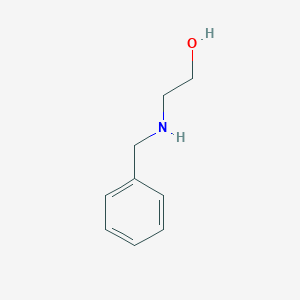

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIOWJUQPMKCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58576-72-0 (hydrochloride) | |

| Record name | N-Benzylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044356 | |

| Record name | N-Benzylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | N-Benzylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000372 [mmHg] | |

| Record name | N-Benzylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-63-2 | |

| Record name | Benzylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[(phenylmethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLAMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48121MS9JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzylethanolamine: Mechanisms and Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylethanolamine (BEA) is a versatile organic compound with significant applications as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Its structure, incorporating both a secondary amine and a primary alcohol, allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the primary synthesis routes for benzylethanolamine, delving into their reaction mechanisms and discussing the key kinetic parameters that govern these transformations. Detailed experimental protocols and visual representations of the synthetic workflows are presented to aid researchers in the practical application of this knowledge.

Core Synthesis Methodologies

The industrial and laboratory-scale synthesis of benzylethanolamine is predominantly achieved through two primary pathways:

-

Reductive Amination of Benzaldehyde (B42025) with Ethanolamine (B43304): This method involves the reaction of benzaldehyde and ethanolamine to form an imine intermediate, which is subsequently reduced to the final product.

-

Alkylation of Ethanolamine with Benzyl (B1604629) Chloride: This route entails the nucleophilic substitution of the chlorine atom in benzyl chloride by the amino group of ethanolamine.

This guide will explore both methodologies in detail, outlining the underlying mechanisms and the factors influencing their reaction kinetics.

Reductive Amination of Benzaldehyde with Ethanolamine

Reductive amination is a widely employed method for the formation of carbon-nitrogen bonds and represents a highly efficient route to benzylethanolamine.[1][2][3] The reaction proceeds in two main steps: the formation of an imine (Schiff base) followed by its reduction.

Reaction Mechanism

The generally accepted mechanism for the reductive amination of benzaldehyde with ethanolamine is as follows:

-

Nucleophilic Addition: The nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a hemiaminal intermediate.

-

Dehydration: The hemiaminal is unstable and undergoes dehydration to form a stable imine intermediate. This step is often acid-catalyzed.

-

Reduction: The imine is then reduced to the final product, N-benzylethanolamine. This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common choice.

Experimental Protocol: Catalytic Hydrogenation

A representative experimental protocol for the synthesis of benzylethanolamine via reductive amination using a Palladium on Carbon (Pd/C) catalyst is described below.[4]

Materials:

-

Benzaldehyde

-

Ethanolamine

-

Potassium Carbonate (anhydrous)

-

3% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas

-

Nitrogen gas

Procedure:

-

A 1-liter high-pressure reaction vessel is charged with 200g of benzaldehyde, 126.6g of ethanolamine, 20g of anhydrous potassium carbonate, 600mL of methanol, and 0.2g of 3% Pd/C catalyst.

-

The reaction vessel is sealed and evacuated to a pressure of ≤ -0.09 MPa.

-

The vessel is then purged with nitrogen gas three times, followed by three purges with hydrogen gas.

-

Hydrogen gas is introduced into the vessel until a pressure of 1 MPa is reached.

-

The reaction mixture is stirred at 50°C while maintaining the hydrogen pressure at 1 MPa for 6 hours.

-

After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the catalyst and potassium carbonate.

-

The filtrate is subjected to atmospheric distillation to remove the methanol at 60-70°C.

-

The remaining liquid is then distilled under reduced pressure (1.6 kPa), and the fraction collected at 153-156°C is the N-benzylethanolamine product.

Yield and Purity:

-

Yield: 93.3%

-

Purity (Gas Chromatography): 96.8%

Reaction Kinetics

-

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product, thereby reducing the overall yield. The optimal temperature for the catalytic hydrogenation described above is 50°C.[4]

-

Pressure: In catalytic hydrogenation, the pressure of hydrogen gas is a critical parameter. Higher pressures increase the concentration of dissolved hydrogen, leading to a faster rate of reduction. A pressure of 1 MPa is utilized in the provided protocol.[4]

-

Catalyst: The choice and concentration of the catalyst significantly impact the reaction rate. Pd/C is a highly effective catalyst for the reduction of imines.[5] The catalyst's activity can be influenced by its preparation method, particle size, and the support material used.

-

Concentration of Reactants: The rate of imine formation is dependent on the concentrations of both benzaldehyde and ethanolamine.

To determine the specific rate law and activation energy for this reaction, a series of experiments would need to be conducted where the initial concentrations of reactants, temperature, and pressure are systematically varied while monitoring the reaction progress over time, for instance, by gas chromatography. The data could then be used to construct an Arrhenius plot to calculate the activation energy.

Logical Workflow for Reductive Amination Synthesis

Caption: Workflow for the synthesis of benzylethanolamine via reductive amination.

Alkylation of Ethanolamine with Benzyl Chloride

The reaction of ethanolamine with benzyl chloride is another common and industrially relevant method for producing benzylethanolamine. This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Mechanism

The synthesis involves the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine attacks the electrophilic carbon atom of the benzyl group in benzyl chloride.

-

Transition State: A transition state is formed where the N-C bond is forming and the C-Cl bond is breaking.

-

Product Formation: The chloride ion is displaced as a leaving group, and a proton is subsequently lost from the nitrogen atom (or neutralized by a base) to yield N-benzylethanolamine.

The primary side reaction in this process is the over-alkylation of the product to form the tertiary amine, N-benzyl-N-(2-hydroxyethyl)benzylamine, and potentially a quaternary ammonium (B1175870) salt. Using an excess of ethanolamine can help to minimize these side reactions.

Experimental Protocol: Solid-Phase Base Catalysis

A modern and efficient protocol for this synthesis utilizes a solid-phase base, which simplifies the workup procedure.[6]

Materials:

-

Ethanolamine

-

Benzyl Chloride

-

Sodium Carbonate (powdered)

Procedure:

-

In a 1000 mL three-neck flask equipped with a stirrer, 300g of ethanolamine is added.

-

While stirring, 120g of powdered sodium carbonate is added to the flask.

-

The mixture is heated to and maintained at a temperature of 60-65°C.

-

100g of benzyl chloride is then added slowly over a period of 4-6 hours, ensuring the temperature remains at 60-65°C.

-

After the addition of benzyl chloride is complete, the temperature is raised to 90-95°C and the reaction is continued for 1-2 hours.

-

The reaction progress is monitored by gas chromatography until the benzyl chloride content is less than 0.5%.

-

The hot reaction mixture is then filtered to remove the solid sodium carbonate and the sodium chloride byproduct.

-

The filtrate is subjected to vacuum distillation. The fraction collected at 153-156°C is the N-benzylethanolamine product.

Yield and Purity:

-

Yield: 94.5%

-

Purity (Gas Chromatography): 99.2%

Reaction Kinetics

The kinetics of the alkylation of ethanolamine with benzyl chloride are influenced by the following factors:

-

Temperature: As with most chemical reactions, an increase in temperature leads to an increased reaction rate. The provided protocol utilizes a two-stage temperature profile (60-65°C during addition and 90-95°C for completion) to control the reaction rate and minimize side products.[4]

-

Concentration of Reactants: The rate of reaction is dependent on the concentrations of both ethanolamine and benzyl chloride.

-

Base: The presence of a base is crucial to neutralize the hydrochloric acid formed during the reaction, which drives the equilibrium towards the product. The use of a solid-phase base like sodium carbonate also simplifies the purification process.[6]

-

Stirring Speed: In a solid-liquid two-phase system, the stirring speed can affect the mass transfer between the phases and thus influence the overall reaction rate.

Quantitative kinetic studies for this specific reaction are not widely published. However, a kinetic analysis could be performed by monitoring the disappearance of benzyl chloride over time under varying conditions of temperature and reactant concentrations. This would allow for the determination of the reaction order with respect to each reactant and the overall rate constant. The activation energy could then be calculated from the temperature dependence of the rate constant using the Arrhenius equation.

Logical Workflow for Alkylation Synthesis

References

- 1. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]

- 6. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine - Google Patents [patents.google.com]

Spectroscopic Characterization of N-benzylethanolamine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for N-benzylethanolamine, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

-

Compound Name: N-benzylethanolamine

-

CAS Number: 104-63-2[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of N-benzylethanolamine. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | Multiplet | 5H | Aromatic (C₆H₅) |

| 3.81 | Singlet | 2H | Benzyl (-CH₂-Ph) |

| 3.72 | Triplet | 2H | Methylene (-CH₂-OH) |

| 2.84 | Triplet | 2H | Methylene (-NH-CH₂-) |

| 2.75 | Broad Singlet | 2H | Amine (NH) & Hydroxyl (OH) |

Note: The broad singlet at 2.75 ppm corresponds to the exchangeable protons of the amine and hydroxyl groups. Its chemical shift and appearance can vary with concentration and temperature.

¹³C NMR Data

The ¹³C NMR spectrum identifies the different carbon environments within the molecule.[5]

| Chemical Shift (δ) ppm | Assignment |

| 139.5 | Aromatic (Quaternary C) |

| 128.6 | Aromatic (CH) |

| 127.5 | Aromatic (CH) |

| 127.2 | Aromatic (CH) |

| 60.5 | Methylene (-CH₂-OH) |

| 53.9 | Benzyl (-CH₂-Ph) |

| 51.2 | Methylene (-NH-CH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in N-benzylethanolamine. The spectrum is typically acquired from a neat liquid film.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Broad | O-H Stretch (Alcohol) |

| 3200-3400 | Broad | N-H Stretch (Secondary Amine) |

| 3030 | Medium | Aromatic C-H Stretch |

| 2850-2950 | Medium | Aliphatic C-H Stretch |

| 1450-1600 | Medium | Aromatic C=C Bending |

| 1050-1150 | Strong | C-O Stretch (Primary Alcohol) |

| 1030-1100 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method used for analysis.

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 151 | Moderate | [M]⁺ (Molecular Ion)[2] |

| 120 | Moderate | [M - CH₂OH]⁺ |

| 91 | High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented.

General Spectroscopic Workflow

The diagram below illustrates the standard workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of N-benzylethanolamine in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[6] Filter the solution into a 5 mm NMR tube.[6]

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.[6]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-220 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID).[6] Perform phase and baseline corrections.[6] Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm and the CDCl₃ solvent peak at 77.0 ppm, respectively.[7][8]

IR Spectroscopy Protocol

-

Sample Preparation: As N-benzylethanolamine is a liquid, a neat spectrum is easily obtained.[9] Place one to two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[10]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[11]

-

Acquisition:

-

First, acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ absorbances.[10]

-

Place the salt plate assembly in the sample holder.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.[12][13]

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.[12]

-

Acquisition:

-

Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 200.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Data Interpretation and Structural Correlation

The collective spectroscopic data provides a cohesive and unambiguous confirmation of the N-benzylethanolamine structure.

Caption: Correlation of spectroscopic data to molecular structure.

References

- 1. Page loading... [guidechem.com]

- 2. N-Benzylethanolamine(104-63-2) 1H NMR spectrum [chemicalbook.com]

- 3. N-Benzylethanolamine(104-63-2) IR Spectrum [chemicalbook.com]

- 4. Benzylethanolamine | C9H13NO | CID 4348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Benzylethanolamine(104-63-2) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. scienceopen.com [scienceopen.com]

- 8. wiley-vch.de [wiley-vch.de]

- 9. chembk.com [chembk.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. osti.gov [osti.gov]

- 13. rsc.org [rsc.org]

Physical and chemical properties of 2-(benzylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylamino)ethanol, also known as N-Benzylethanolamine, is a versatile bifunctional organic compound featuring both a secondary amine and a primary alcohol. This structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its ability to participate in a variety of chemical transformations allows for its incorporation into complex molecular architectures. Notably, it serves as a key building block in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, which are significant in the treatment of migraines, and in the development of some histone deacetylase (HDAC) inhibitors investigated for cancer therapy. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2-(benzylamino)ethanol are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [3][4] |

| Density | 1.065 g/mL at 25 °C | [1][2] |

| Boiling Point | 153-156 °C at 12 mmHg | [1][2] |

| Melting Point | -30 °C | [5] |

| Flash Point | 130 °C (closed cup) | [1][3] |

| Refractive Index (n20/D) | 1.543 | [1][2] |

| Water Solubility | Miscible | [5] |

| pKa (Predicted) | 14.59 ± 0.10 | [5] |

| Vapor Pressure | 0.00134 mmHg at 25 °C | [5] |

Chemical Synthesis and Purification

The most common laboratory synthesis of 2-(benzylamino)ethanol is through the reductive amination of benzaldehyde (B42025) with ethanolamine (B43304). This method is efficient and proceeds via the formation of an imine intermediate which is then reduced to the final secondary amine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of 2-(benzylamino)ethanol using sodium borohydride (B1222165) as the reducing agent.

Materials:

-

Benzaldehyde

-

Ethanolamine

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 eq) and ethanolamine (1.1 eq) in methanol (5-10 mL per gram of benzaldehyde).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution, ensuring the temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[6]

-

Quench the reaction by slowly adding deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuo to yield the crude 2-(benzylamino)ethanol as an oil.

Experimental Protocol: Purification by Vacuum Distillation

The crude product from the synthesis can be purified by vacuum distillation to obtain high-purity 2-(benzylamino)ethanol.[7]

Equipment:

-

Short path distillation apparatus

-

Heating mantle

-

Vacuum pump

-

Manometer

-

Cold trap

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.[7]

-

Place the crude 2-(benzylamino)ethanol in the distillation flask with a stir bar.

-

Connect the apparatus to a vacuum pump with a cold trap in between.

-

Gradually reduce the pressure in the system.

-

Once a stable vacuum is achieved (e.g., 12 mmHg), begin to gently heat the distillation flask.

-

Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly venting the system to atmospheric pressure.

Analytical Characterization

The identity and purity of synthesized 2-(benzylamino)ethanol can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

-

Prepare a sample by dissolving 5-10 mg of 2-(benzylamino)ethanol in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a 300 MHz or 400 MHz spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

The expected chemical shifts (δ) are approximately: 7.2-7.4 ppm (m, 5H, Ar-H), 3.8 ppm (s, 2H, Ph-CH₂-N), 3.6 ppm (t, 2H, N-CH₂-CH₂-OH), 2.8 ppm (t, 2H, N-CH₂-CH₂-OH), and a broad singlet for the -OH and -NH protons which can vary in position.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR Spectroscopy Protocol (Neat Liquid):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small drop of neat 2-(benzylamino)ethanol onto the ATR crystal.

-

Acquire the sample spectrum.

-

Characteristic peaks are expected around 3300-3400 cm⁻¹ (O-H and N-H stretching), 3000-3100 cm⁻¹ (aromatic C-H stretching), 2800-3000 cm⁻¹ (aliphatic C-H stretching), and 1450-1600 cm⁻¹ (aromatic C=C stretching).[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS Analysis Protocol:

-

Prepare a dilute solution of 2-(benzylamino)ethanol in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5MS). A typical temperature program could be: initial temperature of 80°C hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1][11]

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-300.

-

The resulting mass spectrum will show a molecular ion peak (M⁺) at m/z 151, with characteristic fragment ions.[12]

Applications in Drug Development

2-(Benzylamino)ethanol is a key precursor for the synthesis of bioactive molecules. Its structure allows for further elaboration to create more complex compounds with therapeutic potential.

Synthesis of CGRP Receptor Antagonists

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide implicated in migraine pathophysiology.[13] Antagonists of the CGRP receptor are a major class of drugs for migraine treatment. 2-(Benzylamino)ethanol can be used as a starting material in multi-step syntheses to generate the core structures of these antagonists.

Precursor for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic gene regulation, and their dysregulation is linked to various cancers.[3] HDAC inhibitors are a class of anticancer agents. The structural motif of 2-(benzylamino)ethanol can be incorporated into the synthesis of certain HDAC inhibitors.

Visualizations

Synthesis Workflow

Caption: Synthesis of 2-(benzylamino)ethanol via reductive amination.

Role as a Synthetic Intermediate

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Polymer-assisted, multi-step solution phase synthesis and biological screening of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jconsortium.com [jconsortium.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. N-Benzylethanolamine(104-63-2) 1H NMR spectrum [chemicalbook.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. phcogj.com [phcogj.com]

- 12. researchgate.net [researchgate.net]

- 13. NMR_En [uanlch.vscht.cz]

An In-depth Technical Guide to the Solubility of Benzylethanolamine (CAS 104-63-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzylethanolamine (CAS 104-63-2), a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents a relevant synthetic workflow.

Core Properties of Benzylethanolamine

Benzylethanolamine, also known as 2-(Benzylamino)ethanol, is a colorless to pale yellow viscous liquid. It is a versatile bifunctional molecule containing both a secondary amine and a primary alcohol functional group. This structure dictates its physical and chemical properties, including its solubility profile.

Quantitative Solubility Data

Precise quantitative solubility data for Benzylethanolamine in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a qualitative assessment and specific data for water solubility can be provided.

Table 1: Solubility of Benzylethanolamine

| Solvent | CAS Number | Temperature (°C) | Solubility |

| Water | 7732-18-5 | 25 | 162 g/L[1][2] |

| Ethanol | 64-17-5 | Ambient | Soluble |

| Ether | 60-29-7 | Ambient | Soluble |

| Chloroform | 67-66-3 | Ambient | Slightly Soluble (inferred) |

| Methanol | 67-56-1 | Ambient | Soluble (inferred) |

| Acetone | 67-64-1 | Ambient | Soluble (inferred) |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Ambient | Miscible (inferred) |

Note: Inferred solubility is based on the general solubility of similar small amine alcohols and the principle of "like dissolves like." Experimental verification is recommended.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound like Benzylethanolamine, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of Benzylethanolamine in a given organic solvent at a specific temperature.

Materials:

-

Benzylethanolamine (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Benzylethanolamine of a known concentration in the chosen solvent to be used for the calibration curve.

-

Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them using a validated HPLC or GC method.

-

Equilibration: Add an excess amount of Benzylethanolamine to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Shaking and Incubation: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a syringe filter compatible with the solvent. Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using the previously validated HPLC or GC method to determine the concentration of Benzylethanolamine.

-

Calculation: Calculate the solubility of Benzylethanolamine in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualization of a Relevant Synthetic Workflow

Benzylethanolamine is a valuable building block in organic synthesis. For instance, it is utilized in the synthesis of imidazoles, which are important scaffolds in many pharmaceutical agents.[1][2][3] The following diagram illustrates a generalized workflow for the synthesis of a substituted imidazole (B134444) using Benzylethanolamine.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Benzylethanolamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of Benzylethanolamine (CAS No. 104-63-2) in a laboratory setting. Adherence to the following protocols and recommendations is crucial for ensuring a safe research environment and minimizing potential health risks associated with this compound.

Hazard Identification and Classification

Benzylethanolamine is classified as a substance that requires careful handling due to its potential to cause irritation.[1][2][3] Based on available data, it is known to cause skin and eye irritation.[1][2] In some classifications, it is listed as causing serious eye irritation.[2] Inhalation may lead to respiratory tract irritation.[1] While comprehensive toxicological properties have not been fully investigated, it is prudent to treat this chemical with a high degree of caution.[1]

GHS Hazard Statements:

Physicochemical and Toxicological Properties

Understanding the physical, chemical, and toxicological properties of Benzylethanolamine is fundamental to its safe handling.

Table 1: Physicochemical Properties of Benzylethanolamine

| Property | Value | Source |

| Appearance | Clear, colorless to light yellow viscous liquid | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 151.21 g/mol | --INVALID-LINK-- |

| Boiling Point | 153-156 °C @ 12 mmHg | --INVALID-LINK-- |

| Flash Point | 130 °C (266 °F) | --INVALID-LINK-- |

| Density | 1.065 g/mL at 25 °C | --INVALID-LINK-- |

| Solubility in Water | Miscible | --INVALID-LINK-- |

Table 2: Toxicological Data for Benzylethanolamine

| Parameter | Species | Route | Value | Classification | Source |

| LD50 | Rat | Dermal | > 2,000 mg/kg | Not Classified | --INVALID-LINK-- |

| Skin Irritation | Rabbit | Dermal | No skin irritation - 4 h | Not Classified as an irritant | --INVALID-LINK-- |

| Eye Irritation | Rabbit | Ocular | No eye irritation - 24 h | Not Classified as an irritant | --INVALID-LINK-- |

Table 3: Fire Safety Data for Benzylethanolamine

| Parameter | Value | Source |

| Flash Point | 130 °C (266 °F) | --INVALID-LINK-- |

| Autoignition Temperature | 375 °C (707 °F) | --INVALID-LINK-- |

| NFPA 704 Rating | Health: 2, Flammability: 1, Instability: 0 | --INVALID-LINK-- |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam. | --INVALID-LINK-- |

| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | --INVALID-LINK-- |

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA), Recommended Exposure Limits (RELs) by the National Institute for Occupational Safety and Health (NIOSH), or Threshold Limit Values (TLVs) by the American Conference of Governmental Industrial Hygienists (ACGIH) for Benzylethanolamine. In the absence of established limits, it is imperative to handle this compound with measures that minimize all potential routes of exposure.

Safe Handling and Storage

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

Engineering Controls

-

Work with Benzylethanolamine should be conducted in a well-ventilated area.

-

For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

-

Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1]

-

Skin Protection: Wear appropriate protective gloves and a lab coat.[2] Regularly inspect gloves for any signs of degradation or puncture.

-

Respiratory Protection: If working outside of a fume hood where inhalation exposure is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

General Hygiene Practices

-

Wash hands thoroughly with soap and water after handling Benzylethanolamine, before breaks, and at the end of the workday.

-

Do not eat, drink, or smoke in laboratory areas where chemicals are handled.

-

Remove any contaminated clothing immediately and launder it before reuse.

Storage

-

Store Benzylethanolamine in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep it away from incompatible materials such as strong oxidizing agents and acids.[1]

Experimental Protocols for Safety Assessment

The following are summaries of standardized experimental protocols that are cited in the safety assessment of chemicals like Benzylethanolamine.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: A small amount of the test substance is applied to the shaved skin of a single animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Methodology:

-

A single animal is initially used.

-

0.5 mL of the liquid test substance is applied to a small area of shaved skin.

-

The treated area is covered with a gauze patch.

-

Exposure duration is typically 4 hours.

-

After exposure, the patch is removed, and the skin is cleansed.

-

Observations for skin reactions are made at 1, 24, 48, and 72 hours after patch removal.

-

If no corrosive effect is observed, the test may be repeated on additional animals to confirm the results.

-

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are then examined for any signs of irritation or damage.

-

Methodology:

-

A single animal is used for the initial test.

-

0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for a brief period to allow for distribution of the substance.

-

The eye is observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.

-

If no severe irritation or corrosion is observed, the test may be confirmed on additional animals.

-

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving Benzylethanolamine.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Spills and Leaks

-

Small Spills: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for chemical waste.

-

Large Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal. Prevent the spill from entering drains or waterways.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of Benzylethanolamine in a laboratory setting.

This guide is intended to provide a comprehensive overview of the health and safety considerations for handling Benzylethanolamine in a laboratory setting. It is essential for all personnel to be thoroughly trained on these procedures and to have access to all relevant safety data sheets before working with this chemical. Always prioritize safety and adhere to all institutional and regulatory guidelines.

References

Synthesis of N-Benzylethanolamine from Benzyl Chloride and Ethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylethanolamine is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of its synthesis from the reaction of benzyl (B1604629) chloride and ethanolamine (B43304). The document details established experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of the synthetic workflow. The information is curated to be a practical resource for researchers and professionals in the field of chemical and pharmaceutical development.

Introduction

N-Benzylethanolamine, also known as 2-(benzylamino)ethanol, is a key building block in organic synthesis. Its structural motif, featuring both a secondary amine and a primary alcohol, allows for a variety of subsequent chemical transformations. This makes it an important precursor for compounds with potential biological activity, including applications in the development of pharmaceuticals such as Calcitonin Gene-Related Peptide (CGRP) antagonists and histone deacetylase (HDAC) inhibitors[1][2]. The synthesis of N-benzylethanolamine is primarily achieved through the N-alkylation of ethanolamine with a benzylating agent, most commonly benzyl chloride. This guide focuses on the synthesis of N-benzylethanolamine from benzyl chloride and ethanolamine, exploring different methodologies and their respective outcomes.

Reaction Mechanism and Stoichiometry

The synthesis of N-benzylethanolamine from benzyl chloride and ethanolamine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amino group in ethanolamine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride ion.

A critical aspect of this synthesis is controlling the stoichiometry to minimize the formation of byproducts. An excess of ethanolamine is typically used to favor the formation of the desired monosubstituted product, N-benzylethanolamine, and to suppress the formation of the disubstituted byproduct, N,N-dibenzylethanolamine.

Experimental Protocols and Quantitative Data

Several methods for the synthesis of N-benzylethanolamine from benzyl chloride and ethanolamine have been reported. The primary variations lie in the reaction conditions, including the use of a base, solvent, and temperature. Below are detailed protocols for two common approaches: the "classical method" and a more recent method employing a solid-phase base.

Classical Synthesis Method

This traditional approach involves the direct reaction of benzyl chloride with an excess of ethanolamine, which also serves as the reaction solvent and base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol:

-

To a reaction vessel, add a molar excess of ethanolamine.

-

Slowly add benzyl chloride to the ethanolamine at a controlled temperature of 60-65°C over a period of approximately 2 hours[3].

-

After the addition is complete, increase the temperature to 85-90°C and continue the reaction for 2-3 hours[3].

-

Monitor the reaction progress by a suitable analytical method, such as gas chromatography (GC), to ensure the complete consumption of benzyl chloride[3].

-

Upon completion, remove the excess ethanolamine by vacuum distillation.

-

Cool the residue and add a 30% sodium hydroxide (B78521) solution to neutralize any remaining ammonium (B1175870) salts[3].

-

Extract the product into an organic solvent, such as ethyl acetate[3].

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation, collecting the fraction at 153-156°C[3].

| Parameter | Value | Reference |

| Reactants | Benzyl Chloride, Ethanolamine | [3] |

| Temperature | Initial: 60-65°C, Final: 85-90°C | [3] |

| Reaction Time | 4-5 hours | [3] |

| Solvent | Excess Ethanolamine | [3] |

| Work-up | NaOH wash, Ethyl acetate (B1210297) extraction | [3] |

| Purification | Vacuum Distillation | [3] |

| Product Purity | ~98% | [3] |

| Yield | 66-68% (based on benzyl chloride) | [3] |

Solid-Phase Base Catalyzed Synthesis

An improved method utilizes a solid-phase base, such as sodium carbonate, to act as an acid scavenger. This approach can lead to higher yields and purity by minimizing side reactions.

Experimental Protocol:

-

In a three-neck flask, add ethanolamine and powdered sodium carbonate while stirring[3].

-

Heat the mixture to 60-65°C.

-

Slowly add benzyl chloride over a period of 4-6 hours, maintaining the temperature at 60-65°C[3].

-

After the addition is complete, raise the temperature to 90-95°C and continue the reaction for 1-2 hours[3].

-

Monitor the reaction by GC until the benzyl chloride content is less than 0.5%[3].

-

Filter the hot reaction mixture to remove the solid base.

-

Subject the filtrate to vacuum distillation. First, recover the excess ethanolamine at 100-110°C[3].

-

Collect the N-benzylethanolamine product at 153-156°C under vacuum[3].

| Parameter | Value | Reference |

| Reactants | Benzyl Chloride, Ethanolamine | [3] |

| Base | Sodium Carbonate | [3] |

| Temperature | Initial: 60-65°C, Final: 90-95°C | [3] |

| Reaction Time | 5-8 hours | [3] |

| Solvent | Excess Ethanolamine | [3] |

| Work-up | Hot filtration | [3] |

| Purification | Vacuum Distillation | [3] |

| Product Purity | 99.2% | [3] |

| Yield | 94.5% (based on benzyl chloride) | [3] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-benzylethanolamine from benzyl chloride and ethanolamine.

Caption: General workflow for N-benzylethanolamine synthesis.

Alternative Synthesis Route: Reductive Amination

While the reaction of benzyl chloride with ethanolamine is a common and direct method, it is worth noting an alternative approach: the reductive amination of benzaldehyde (B42025) with ethanolamine. This two-step, one-pot process involves the initial formation of a Schiff base intermediate from the condensation of benzaldehyde and ethanolamine, followed by its reduction to N-benzylethanolamine[1]. Common reducing agents for this transformation include sodium borohydride[1]. This method can offer high yields under mild conditions and avoids the use of a halogenated starting material like benzyl chloride[1].

Conclusion

The synthesis of N-benzylethanolamine from benzyl chloride and ethanolamine is a robust and well-established method. The use of a solid-phase base has been shown to significantly improve both the yield and purity of the final product when compared to the classical approach. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as desired purity, yield, and process scalability. The detailed protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of N-Benzylethanolamine via Reductive Amination of Benzaldehyde with Ethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzylethanolamine through the reductive amination of benzaldehyde (B42025) and ethanolamine (B43304). This reaction is a cornerstone in organic synthesis, offering a robust and efficient pathway to this valuable intermediate used in the production of various pharmaceuticals and fine chemicals. This document details the underlying reaction mechanism, presents various experimental protocols with their corresponding quantitative data, and offers visual representations of the chemical processes involved.

Introduction to Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful chemical reaction that transforms a carbonyl group into an amine through an intermediate imine.[1] This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the target amine.[1][2] The process is widely favored in both academic and industrial settings due to its efficiency and the frequent ability to be performed under relatively mild conditions.[1]

The reaction between benzaldehyde and ethanolamine first proceeds with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base, or imine. The subsequent reduction of this imine intermediate yields the final product, N-benzylethanolamine.

Reaction Mechanism and Workflow

The synthesis of N-benzylethanolamine from benzaldehyde and ethanolamine follows a two-step mechanism within a single reaction vessel. Initially, the primary amine (ethanolamine) reacts with the carbonyl group of the aldehyde (benzaldehyde) to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine. The imine is subsequently reduced to the final secondary amine product, N-benzylethanolamine.

Caption: General reaction mechanism for the reductive amination of benzaldehyde with ethanolamine.

The overall experimental workflow for a typical reductive amination synthesis is outlined below. This process begins with the setup of the reaction, followed by the reaction itself, and concludes with the purification of the final product.

Caption: A typical experimental workflow for the synthesis of N-benzylethanolamine.

Experimental Protocols and Quantitative Data

Several methodologies have been reported for the synthesis of N-benzylethanolamine via reductive amination. The choice of catalyst, solvent, and reaction conditions significantly impacts the yield and purity of the final product. Below are detailed protocols from published literature.

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Reductive Amination

This protocol utilizes a palladium on carbon catalyst with hydrogen gas as the reducing agent.

Experimental Procedure: [3]

-

In a 1-liter high-pressure reaction vessel, add 200g of benzaldehyde, 126.6g of ethanolamine, 20g of anhydrous potassium carbonate, 600mL of methanol (B129727), and 0.2g of 3% Pd/C catalyst.

-

Evacuate the reaction vessel to a pressure of ≤-0.09 MPa and purge with nitrogen three times, followed by three purges with hydrogen.

-

Pressurize the vessel with hydrogen to 1 MPa.

-

Stir the reaction mixture at 50°C under 1 MPa of hydrogen pressure for 6 hours.

-

After the reaction, cool the mixture to room temperature and filter to remove the catalyst.

-

The filtrate is subjected to atmospheric distillation to remove methanol at 60-70°C.

-

The remaining liquid is then cooled to room temperature and distilled under reduced pressure (1.6 KPa) to collect the N-benzylethanolamine fraction at 153-156°C.

Results:

Protocol 2: Copper Chromite Catalyzed Reductive Amination

This method employs a copper chromite catalyst for the reductive alkylation.

Experimental Procedure:

-

Activate commercial copper chromite (Harshaw Cu 1184) by heating the powder in a stream of hydrogen at 300°C for 4 hours.

-

In an autoclave, combine 19.2 g (0.32 mol) of ethanolamine, 33.3 g (0.32 mol) of benzaldehyde, 100 mL of benzene, and 2.1 g of the reduced catalyst.

-

Flush the autoclave with nitrogen and then pressurize with hydrogen to 50 atm.

-

Heat the mixture to 140°C with stirring for 1 hour, maintaining the hydrogen pressure at 50 ± 10 atm.

-

After 1 hour, rapidly cool the autoclave and separate the catalyst by centrifugation.

-

The product, N-benzylethanolamine, is recovered by vacuum distillation.

Results:

-

Optimum Temperature: 140°C

-

Optimum Pressure: 50 atm

-

Note: The catalyst is prone to deactivation in this reaction.

Data Summary

The following table summarizes the quantitative data from the described protocols for easy comparison.

| Parameter | Protocol 1 (Pd/C) | Protocol 2 (Copper Chromite) |

| Catalyst | 3% Pd/C | Copper Chromite (Harshaw Cu 1184) |

| Reducing Agent | Hydrogen Gas | Hydrogen Gas |

| Solvent | Methanol | Benzene |

| Temperature | 50°C | 140°C |

| Pressure | 1 MPa | 50 atm |

| Reaction Time | 6 hours | 1 hour |

| Yield | 93.3% | Not explicitly stated, but conditions are optimized. |

| Purity | 96.8% | Not explicitly stated. |

| Reference | [3] |

Conclusion

The reductive amination of benzaldehyde with ethanolamine is a versatile and efficient method for the synthesis of N-benzylethanolamine. The choice of catalyst and reaction conditions plays a crucial role in determining the overall yield and purity of the product. The palladium-catalyzed approach offers high yields under relatively mild conditions, while the copper chromite method provides an alternative, albeit with potential catalyst deactivation issues. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

The Synthesis of Benzylethanolamine: A Journey from Classical Alkylation to Modern Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylethanolamine (BEA), a secondary amine with the chemical formula C₉H₁₃NO, serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its structural motif is a key component in numerous pharmacologically active compounds, making its efficient and selective synthesis a topic of significant interest in medicinal chemistry and process development. This technical guide provides a comprehensive overview of the discovery and historical evolution of Benzylethanolamine synthesis, detailed experimental protocols for key methodologies, and an exploration of its relevance in the development of therapeutic agents through the examination of downstream signaling pathways.

Discovery and History of Synthesis

The synthesis of N-substituted ethanolamines dates back to the late 19th and early 20th centuries, with pioneering work on the reactions of ammonia (B1221849) and amines with ethylene (B1197577) oxide and its derivatives. While the exact first synthesis of N-Benzylethanolamine is not definitively documented in readily available literature, its conceptual origins lie in the broader exploration of ethanolamine (B43304) chemistry. The German chemist Ludwig Knorr's work in 1897 on the separation and synthesis of ethanolamines laid the groundwork for the preparation of its N-substituted derivatives.[1][2] The "classical method," involving the direct alkylation of ethanolamine with benzyl (B1604629) chloride, emerged as the earliest and most straightforward approach to obtaining Benzylethanolamine.[3] This method, while effective, often suffers from the formation of side products due to over-alkylation, leading to the development of more refined and selective synthetic strategies over the years.

Evolution of Synthetic Methodologies

The historical progression of Benzylethanolamine synthesis reflects a broader trend in organic chemistry towards greater efficiency, selectivity, and sustainability. Key developments include:

-

Early 20th Century: The predominant method was the direct N-alkylation of ethanolamine using benzyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[3] This approach is often characterized by moderate yields and the need for extensive purification to remove di-benzylated and other impurities.

-

Mid to Late 20th Century: The development of reductive amination techniques provided a more controlled route to secondary amines. This involved the condensation of benzaldehyde (B42025) with ethanolamine to form a Schiff base, followed by reduction with agents like sodium borohydride (B1222165) or catalytic hydrogenation. This two-step, one-pot reaction generally offers higher selectivity and yields compared to direct alkylation.

-

Late 20th and Early 21st Century: A focus on green chemistry and process optimization led to the exploration of solid-phase catalysts and improved reaction conditions for the classical alkylation method. The use of solid bases like sodium carbonate simplifies workup and minimizes aqueous waste streams.[4] Furthermore, advancements in catalytic systems, including the use of palladium on carbon (Pd/C) for reductive amination, have enabled milder reaction conditions and even higher efficiencies.[3]

Core Synthetic Methodologies

This section details the experimental protocols for the principal methods of Benzylethanolamine synthesis.

Classical Synthesis: N-Alkylation of Ethanolamine with Benzyl Chloride

This traditional method relies on the nucleophilic substitution of chlorine on benzyl chloride by the amino group of ethanolamine.

Experimental Protocol:

-

To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add an excess of ethanolamine.

-

Heat the ethanolamine to 60-65°C.

-

Slowly add benzyl chloride dropwise to the heated ethanolamine over a period of 2-4 hours, maintaining the temperature at 60-65°C.[3]

-

After the addition is complete, raise the temperature to 85-95°C and continue the reaction for an additional 2-3 hours.[3]

-

Monitor the reaction progress by gas chromatography (GC) until the benzyl chloride is consumed.

-

Cool the reaction mixture and add a 30% aqueous solution of sodium hydroxide (B78521) to neutralize the formed hydrochloric acid and to precipitate out the product.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by distillation.

-

Purify the crude product by vacuum distillation, collecting the fraction at 153-156°C under 12 mm Hg vacuum to obtain N-Benzylethanolamine.[3][5]

Reductive Amination of Benzaldehyde with Ethanolamine

This method offers a more selective route to N-Benzylethanolamine by first forming an imine intermediate, which is then reduced.

Experimental Protocol:

-

In a high-pressure reaction vessel, combine benzaldehyde, ethanolamine, methanol, an alkali such as anhydrous potassium carbonate, and a 3% Pd/C catalyst.[3]

-

Evacuate the vessel and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 1 MPa.

-

Heat the reaction mixture to 50°C and stir for 6 hours, maintaining the hydrogen pressure at 1 MPa.[3]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

Distill the filtrate at atmospheric pressure to remove the methanol.

-

The remaining residue is then subjected to vacuum distillation. Collect the fraction at 153-156°C to yield N-Benzylethanolamine.[3]

Improved N-Alkylation using a Solid-Phase Base

This modified classical approach enhances the ease of workup and improves yield by using a solid base.

Experimental Protocol:

-

In a three-neck flask, add ethanolamine and powdered sodium carbonate.

-

Heat the stirred mixture to 60-65°C.

-

Slowly add benzyl chloride dropwise over 4-6 hours while maintaining the temperature.[4]

-

After the addition, increase the temperature to 90-95°C and continue the reaction for 1-2 hours.[4]

-

Monitor the reaction by GC until the benzyl chloride content is below 0.5%.

-

Filter the hot reaction mixture to remove the solid sodium carbonate and sodium chloride.

-

The filtrate is then subjected to vacuum distillation to first recover the excess ethanolamine and then to collect the N-Benzylethanolamine fraction at 153-156°C.[4]

Data Presentation: Comparison of Synthesis Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield | Purity | Reference |

| Classical N-Alkylation | Ethanolamine, Benzyl Chloride | Sodium Hydroxide | 4-7 hours | 60-95°C | 66-68% | ~98% | [3] |

| Reductive Amination | Benzaldehyde, Ethanolamine | 3% Pd/C, H₂ | 6 hours | 50°C | 93.3% | 96.8% | [3] |

| Improved N-Alkylation | Ethanolamine, Benzyl Chloride | Sodium Carbonate | 5-8 hours | 60-95°C | 94.5% | 99.2% | [4] |

Visualizing Synthesis and Downstream Applications

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the key synthetic methods described above.

Caption: Workflow for the classical synthesis of N-Benzylethanolamine.

Caption: Workflow for the reductive amination synthesis of N-Benzylethanolamine.

Signaling Pathways of Downstream Therapeutic Agents

N-Benzylethanolamine is a key building block for several classes of therapeutic agents. Understanding the signaling pathways of these final products highlights the importance of Benzylethanolamine in drug discovery.

1. Calcitonin Gene-Related Peptide (CGRP) Antagonists for Migraine

Benzylethanolamine derivatives are used in the synthesis of imidazoles that act as potent CGRP antagonists.[5] CGRP is a neuropeptide involved in the transmission of pain signals during a migraine attack.[6]

Caption: Simplified signaling pathway of CGRP and the mechanism of CGRP antagonists.

2. Histone Deacetylase (HDAC) Inhibitors in Cancer Therapy

Benzylethanolamine is also utilized in the preparation of benzofused hydroxamic acids, which are fragments for the synthesis of histone deacetylase (HDAC) inhibitors.[5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes.[7][8]

Caption: Mechanism of action of HDAC inhibitors on chromatin structure and gene expression.

Conclusion

The synthesis of N-Benzylethanolamine has evolved from its classical roots in direct alkylation to more sophisticated and efficient methods such as reductive amination and catalyzed reactions. This progression has been driven by the continuous need for higher yields, greater purity, and more environmentally benign processes. As a versatile intermediate, Benzylethanolamine continues to be a valuable component in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its role in the development of innovative therapeutics for conditions like migraine and cancer underscores the enduring importance of fundamental organic synthesis in advancing modern medicine. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of this important chemical building block.

References

- 1. Ethanolamine - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine - Google Patents [patents.google.com]

- 5. N-Benzylethanolamine | 104-63-2 [chemicalbook.com]

- 6. CGRP mechanism antagonists and migraine management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

Theoretical and Computational Analysis of Benzylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the structural elucidation of N-Benzylethanolamine (NBEA), a versatile organic compound utilized in the synthesis of various pharmaceutical agents.[1][2] This document details the application of Density Functional Theory (DFT) for the optimization of the molecular geometry and the analysis of its vibrational and electronic properties. Key parameters such as bond lengths, bond angles, dihedral angles, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and Natural Bond Orbital (NBO) analysis are discussed. Furthermore, this guide outlines standard experimental protocols for the synthesis and spectroscopic characterization of NBEA, providing a framework for a synergistic approach between computational and experimental studies to thoroughly understand the molecular characteristics of this important synthetic building block.

Introduction

N-Benzylethanolamine (C₉H₁₃NO) is a colorless to light yellow viscous liquid that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, including Calcitonin Gene-Related Peptide (CGRP) antagonists and Histone Deacetylase (HDAC) inhibitors.[1] Its chemical reactivity and biological efficacy are intrinsically linked to its three-dimensional molecular structure.[3] Understanding the molecular geometry, electronic properties, and vibrational modes of benzylethanolamine is therefore paramount for the rational design of novel therapeutics.

Computational chemistry offers powerful tools to investigate molecular properties at the atomic level, providing insights that complement experimental data.[3][4] Density Functional Theory (DFT) has emerged as a particularly robust method for studying the structural and electronic properties of organic molecules.[5][6] This guide will detail the theoretical framework and practical application of DFT and other computational methods for the comprehensive analysis of the benzylethanolamine molecular structure.

Computational Methodology

The core of the theoretical investigation of benzylethanolamine's molecular structure lies in the application of quantum chemical calculations. The following sections detail the typical computational workflow.

Geometric Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using DFT with a specific functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[7] The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached.

Vibrational Frequency Analysis

Following geometric optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[8] These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model. The Potential Energy Distribution (PED) analysis is often used to assign the calculated vibrational modes to specific molecular motions.

Electronic Property Analysis

Several key electronic properties are calculated to understand the reactivity and stability of the molecule:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[9] The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.[10]

-